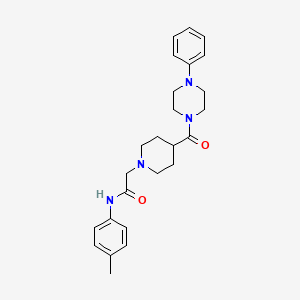

2-(4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential applications in the treatment of various types of cancers, autoimmune diseases, and inflammatory disorders. The compound is a selective inhibitor of the Bruton's tyrosine kinase (BTK), which plays a key role in the activation of B cells and other immune cells.

Aplicaciones Científicas De Investigación

- Researchers have investigated the molecular conformation and vibrational transitions of this compound using density functional theory (DFT) calculations with the B3LYP method . The vibrational wavenumbers were calculated, and assignments were made based on Gauss view molecular visualization. This analysis provides insights into the compound’s stability, geometry, and vibrational behavior.

- The compound’s electronic structure has been modified for use in optoelectronic devices. For instance, the starburst π-conjugated molecule 4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine (m-MTDATA) is based on triphenylamine (TPA) building blocks, including the N-(4-methylphenyl) moiety. Its good electron-donor characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic systems .

- The 4-methylphenyl radical, a fragment of our compound, has been studied in reaction dynamics. Researchers probed its reaction with isoprene under single collision conditions. Electronic structure calculations supported their findings, revealing initial van-der-Waals complex formation. Understanding such reactions can inform the design of new chemical processes or materials .

Molecular Structure and Vibrational Spectroscopy

Electronic Structure Modifications

Reaction Dynamics and Radical Chemistry

Propiedades

IUPAC Name |

N-(4-methylphenyl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O2/c1-20-7-9-22(10-8-20)26-24(30)19-27-13-11-21(12-14-27)25(31)29-17-15-28(16-18-29)23-5-3-2-4-6-23/h2-10,21H,11-19H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYSHEIYBRBHCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2780325.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide](/img/structure/B2780331.png)

![4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2780334.png)

![5-bromo-2-chloro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2780339.png)